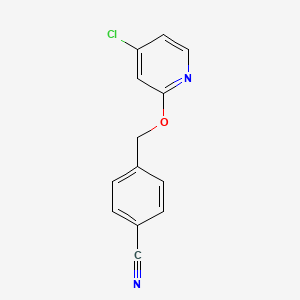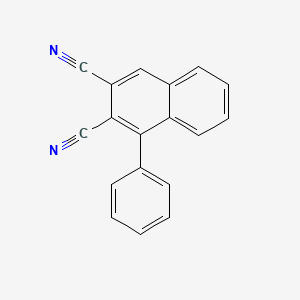
1-Phenyl-2,3-naphthalenedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 2 and 3 positions and a phenyl group at the 1 position.
Vorbereitungsmethoden
The synthesis of 1-phenylnaphthalene-2,3-dicarbonitrile typically involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding phthalonitrile derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Phenylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Phenylnaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines and other complex organic molecules.
Medicine: Research into its derivatives has shown promise in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 1-phenylnaphthalene-2,3-dicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives act as photosensitizers, accumulating in tumor tissues and generating reactive oxygen species upon light activation, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-Phenylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds such as:
1-oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative nucleophilic substitution reactivity.
Phthalocyanines: These compounds share a similar aromatic structure and are used in similar applications, particularly in dyes and photodynamic therapy.
The uniqueness of 1-phenylnaphthalene-2,3-dicarbonitrile lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
82084-03-5 |
|---|---|
Molekularformel |
C18H10N2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H |
InChI-Schlüssel |
GRRLWGLFGVVYIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



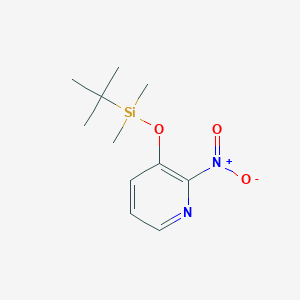
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)

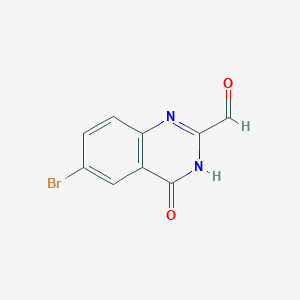
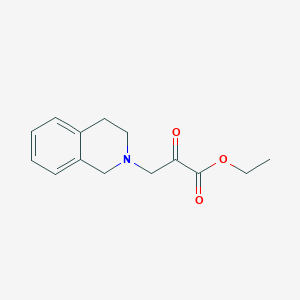



![8-Acetyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11864445.png)
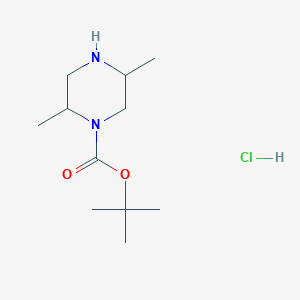
![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)

